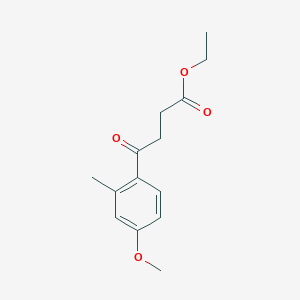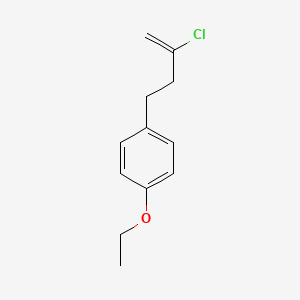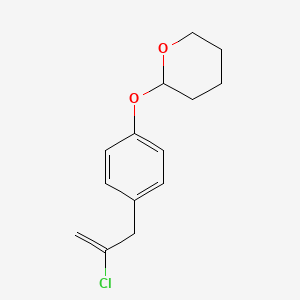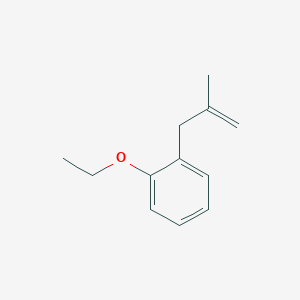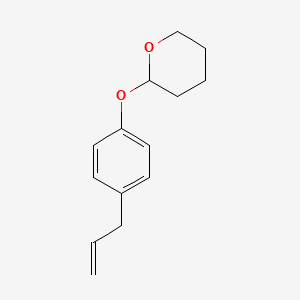
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Übersicht
Beschreibung
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPP belongs to the class of compounds known as propenylphenols, which are known for their bioactive properties.
Wissenschaftliche Forschungsanwendungen
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has also been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
Wirkmechanismus
The mechanism of action of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is not fully understood. However, studies have shown that 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene exerts its bioactive properties through the modulation of various signaling pathways in cells. For example, 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. In vivo studies have also demonstrated the anticancer and neuroprotective effects of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is its broad range of potential applications in various fields. 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is also relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, one limitation of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is its low solubility in water, which can make it difficult to study in certain biological systems.
Zukünftige Richtungen
There are several future directions for research on 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene. One potential direction is the development of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene as a potential pesticide for agricultural use. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene and its potential interactions with other compounds.
Eigenschaften
IUPAC Name |
2-(4-prop-2-enylphenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-5-12-7-9-13(10-8-12)16-14-6-3-4-11-15-14/h2,7-10,14H,1,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCTOCJUDWOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239566 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene | |
CAS RN |
951890-20-3 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



